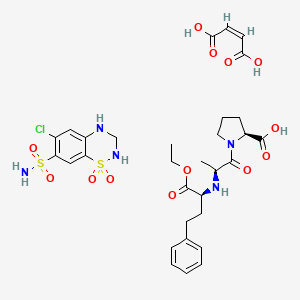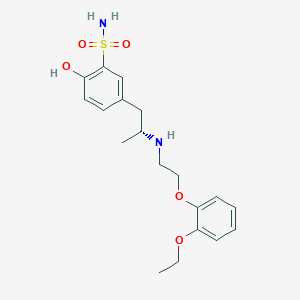
L3Zwn2hon0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of L3ZWN2HON0 involves several synthetic routes and reaction conditions. One common method includes the synthesis of pyrrolopyridine-structure compounds, which are known for their significant inhibitory activity on JAK family proteins . The preparation method typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.
Analyse Des Réactions Chimiques
L3ZWN2HON0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be metabolized to form Tamsulosin M-4 Metabolite, which has a similar chemical structure .
Applications De Recherche Scientifique
L3ZWN2HON0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential inhibitory effects on specific proteins, such as JAK family proteins . In medicine, it is explored for its potential therapeutic applications in treating diseases related to these proteins. Additionally, the compound is used in industrial applications, such as the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of L3ZWN2HON0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of JAK family proteins, which play a crucial role in various cellular processes. This inhibition leads to the modulation of downstream signaling pathways, ultimately affecting cellular functions and responses .
Comparaison Avec Des Composés Similaires
L3ZWN2HON0 can be compared with other similar compounds, such as pyridazine compounds and other pyrrolopyridine-structure compounds. These compounds share similar chemical structures and inhibitory activities but may differ in their specific molecular targets and pathways. The uniqueness of this compound lies in its specific inhibitory activity on JAK family proteins and its potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant scientific and industrial applications. Its unique chemical structure and inhibitory activity on JAK family proteins make it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
176223-33-9 |
|---|---|
Formule moléculaire |
C19H26N2O5S |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O5S/c1-3-25-17-6-4-5-7-18(17)26-11-10-21-14(2)12-15-8-9-16(22)19(13-15)27(20,23)24/h4-9,13-14,21-22H,3,10-12H2,1-2H3,(H2,20,23,24)/t14-/m1/s1 |
Clé InChI |
UIDNSBDGPKUJHU-CQSZACIVSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)O)S(=O)(=O)N |
SMILES canonique |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


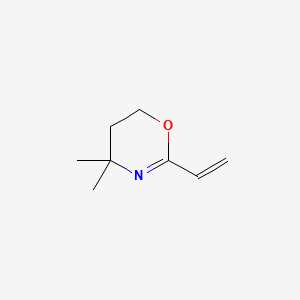

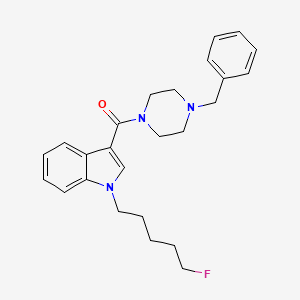



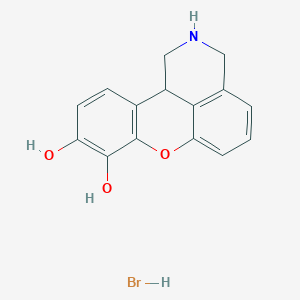
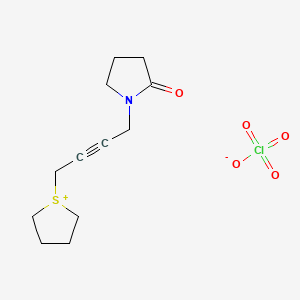
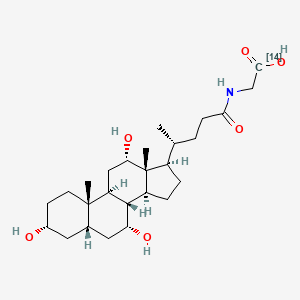
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
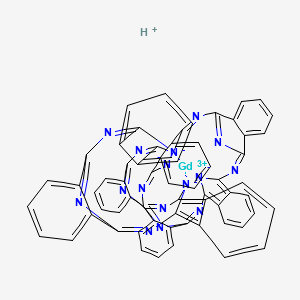
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
